N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives have shown significant promise in the field of medicine due to their potent antibacterial and antimicrobial properties. Studies have highlighted the synthesis and evaluation of these compounds, revealing their efficacy against various bacterial strains. For instance, Ishikawa et al. (1990) synthesized a series of pyrroloquinoline derivatives, notably finding that 8-fluoro-1,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Furthermore, the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were investigated, with the results indicating high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Pharmacological Applications
The pharmacological applications of compounds related to this compound are diverse. Ghomashi et al. (2022) highlighted that sulfonamides, which share a core structure with the compound , are a crucial class of drugs with a wide range of pharmacological properties including antibacterial, anti-neuropathic pain, antitumor, and anti-obesity activities among others (Ghomashi et al., 2022). Moreover, the synthesis and anticoagulant activity of new ethylidene and spiro derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones were explored, indicating their potential in inhibiting blood coagulation factors (Novichikhina et al., 2020).
Structural and Chemical Applications
Research has also delved into the structural and chemical aspects of these compounds. Shishkina et al. (2018) studied the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, revealing strong diuretic properties and presenting two polymorphic forms with distinct molecular organization and crystal packing, pointing towards its potential as a new hypertension remedy (Shishkina et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFMSYQKQIOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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